molecular formula C12H14Ni 10* B072490 Bis(methylcyclopentadienyl)nickel(II) CAS No. 1293-95-4

Bis(methylcyclopentadienyl)nickel(II)

Cat. No. B072490
CAS RN: 1293-95-4
M. Wt: 216.93 g/mol
InChI Key: GVTZWSVNFREVHH-UHFFFAOYSA-N
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Description

Bis(methylcyclopentadienyl)nickel(II), also known as 1,1’-Dimethylnickelocene, is a nickel catalyst with the linear formula Ni(C5H4CH3)2 . It has a molecular weight of 216.93 . It is a dark green to black moist crystalline solid or liquid .


Molecular Structure Analysis

The molecular structure of Bis(methylcyclopentadienyl)nickel(II) is represented by the formula Ni(C5H4CH3)2 . The InChI key is IHRNDXJDUYVDRB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bis(methylcyclopentadienyl)nickel(II) is used as a reactant for the synthesis of nickel sandwich complexes, N-heterocyclic carbene complexes, and functionally substituted monocyclopentadienyl compounds .


Physical And Chemical Properties Analysis

Bis(methylcyclopentadienyl)nickel(II) is a dark green to black moist crystalline solid or liquid . It has a melting point of 34-36°C and a boiling point of 85-90°C at 1 mmHg . It is not soluble in water .

Scientific Research Applications

Catalyst in Chemical Reactions

Bis(methylcyclopentadienyl)nickel(II) is often used as a catalyst in various chemical reactions . It’s particularly effective due to its unique properties, including its stability and reactivity .

Synthesis of Nickel Sandwich Complexes

This compound is used as a reactant for the synthesis of nickel sandwich complexes . These complexes have a wide range of applications in areas such as catalysis and materials science .

Synthesis of N-Heterocyclic Carbene Complexes

Bis(methylcyclopentadienyl)nickel(II) is also used in the synthesis of N-heterocyclic carbene complexes . These complexes are important in organometallic chemistry and have potential applications in catalysis .

Synthesis of Functionally Substituted Monocyclopentadienyl Compounds

This compound is a key reactant in the synthesis of functionally substituted monocyclopentadienyl compounds . These compounds have various applications in organic and inorganic chemistry .

Controlled Growth of Nickel Nanoparticles

Bis(methylcyclopentadienyl)nickel(II) is a volatile OMCVD precursor used for the controlled growth of nickel nanoparticles on silicon substrates . Metallic nickel nanoparticles embedded on silicon have potential uses in the manufacture of high-density storage media .

Generation of Nickel Oxide Thin Films

Nickel oxide thin films are generated via OMCVD in the presence of O2 or H2O2 using Bis(methylcyclopentadienyl)nickel(II) . These thin films have potential applications in various fields such as electronics and energy storage .

Safety and Hazards

Bis(methylcyclopentadienyl)nickel(II) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

Future Directions

Bis(methylcyclopentadienyl)nickel(II) has potential applications in the manufacture of high-density storage media due to its role in the controlled growth of nickel nanoparticles on silicon substrates . It can also be used for the generation of nickel oxide thin films via OMCVD in the presence of O2 or H2O2 .

properties

IUPAC Name

5-methylcyclopenta-1,3-diene;methylcyclopentane;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZWSVNFREVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Ni-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11984644

CAS RN

1293-95-4
Record name Nickelocene,1,1'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?

A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].

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